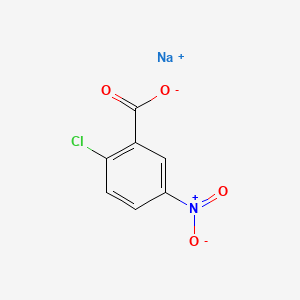

Sodium 2-chloro-5-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-chloro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4.Na/c8-6-2-1-4(9(12)13)3-5(6)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIAGWRJFCQQLZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClNNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065806 | |

| Record name | Benzoic acid, 2-chloro-5-nitro-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14667-59-5 | |

| Record name | Benzoic acid, 2-chloro-5-nitro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014667595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-chloro-5-nitro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-chloro-5-nitro-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-chloro-5-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Halogenated Nitrobenzoate Chemistry

Halogenated nitrobenzoic acids and their corresponding salts, such as sodium 2-chloro-5-nitrobenzoate, are a class of organic compounds characterized by a benzene (B151609) ring substituted with a halogen atom, a nitro group, and a carboxylic acid or carboxylate group. The presence and relative positions of these functional groups on the aromatic ring dictate the compound's reactivity and its utility in organic synthesis.

The preparation of these compounds often starts with the nitration of a halogenated benzoic acid. For instance, the synthesis of 2-chloro-5-nitrobenzoic acid, the precursor to its sodium salt, typically involves the nitration of o-chlorobenzoic acid. guidechem.comgoogle.com This reaction, however, can lead to the formation of isomers, such as 2-chloro-3-nitrobenzoic acid, necessitating purification steps to isolate the desired product. guidechem.comgoogle.com The subsequent conversion to the sodium salt is a straightforward acid-base reaction, where the 2-chloro-5-nitrobenzoic acid is treated with a sodium base, such as sodium hydroxide (B78521). guidechem.compatsnap.com

Academic Significance and Research Trajectory

The academic and industrial interest in sodium 2-chloro-5-nitrobenzoate stems primarily from its role as a crucial building block in the synthesis of more complex molecules. The reactivity of the chloro and nitro substituents, coupled with the carboxylate group, allows for a variety of chemical transformations.

Research has demonstrated its use in the synthesis of N-substituted 5-nitroanthranilic acid derivatives through regioselective amination reactions. chemicalbook.com Furthermore, it has been utilized in the preparation of substituted phenyl oxazoles, which have been investigated as potential LSD1 inhibitors with antiproliferative activity. chemicalbook.com The compound also serves as a ligand, forming coordination polymers with metal ions, such as a red luminescent one-dimensional coordination polymer with Europium(III). chemicalbook.com

The production process for its precursor, 2-chloro-5-nitrobenzoic acid, has been a subject of study to improve purity and yield. google.compatsnap.com Methods have been developed to achieve a chromatographic purity of not less than 99.5% and a product yield of over 85%, highlighting its industrial importance. google.compatsnap.com

Structural Framework and Reactivity Implications for Chemical Transformations

Established Synthetic Routes for this compound and its Acid Precursor

The most common and industrially significant method for producing 2-chloro-5-nitrobenzoic acid is through the nitration of o-chlorobenzoic acid, followed by the conversion of the acid to its sodium salt. This process, while straightforward in principle, requires careful control of reaction parameters to ensure the desired isomer is the major product and to facilitate its purification.

Nitration of o-Chlorobenzoic Acid and Subsequent Salt Formation

The foundational step in this synthesis is the introduction of a nitro group onto the o-chlorobenzoic acid ring. The directing effects of the existing chloro and carboxyl groups primarily guide the incoming nitro group to the 5-position. However, the formation of the isomeric byproduct, 2-chloro-3-nitrobenzoic acid, is a persistent challenge. guidechem.comgoogle.com

The regioselectivity of the nitration reaction is highly dependent on the reaction conditions. Key variables that are manipulated to maximize the yield of the desired 2-chloro-5-nitrobenzoic acid isomer include the choice of nitrating agent, reaction temperature, and the ratio of reactants.

A common method involves the use of a mixture of concentrated nitric acid and sulfuric acid. nbinno.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. nih.gov To suppress the formation of undesired isomers and dinitro compounds, the reaction temperature is typically kept low, often between 0°C and 40°C. google.comgoogle.com For instance, one approach describes dissolving o-chlorobenzoic acid in concentrated sulfuric acid and then adding a mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature below 0°C. prepchem.com Another patented process specifies a temperature range of 30-40°C. google.com

The ratio of sulfuric acid to o-chlorobenzoic acid is also a critical parameter. A weight ratio of concentrated sulfuric acid to o-chlorobenzoic acid in the range of 3.5:1 to 4.5:1 has been reported to be effective. google.compatsnap.com After the addition of nitric acid, the reaction mixture is typically stirred for a period of time to ensure complete reaction before the product is precipitated by pouring the mixture into water or onto ice. guidechem.comprepchem.com

Table 1: Nitration Conditions for o-Chlorobenzoic Acid

| Parameter | Condition | Source |

|---|---|---|

| Nitrating Agent | Nitric Acid / Sulfuric Acid | nbinno.com |

| Temperature | 0°C to 5°C | google.comgoogleapis.com |

| Temperature | 30°C to 40°C | google.com |

| Sulfuric Acid:o-Chlorobenzoic Acid Ratio (w/w) | 3.5:1 to 4.5:1 | google.compatsnap.com |

Following the nitration reaction, the crude product is a mixture of 2-chloro-5-nitrobenzoic acid and the undesired 2-chloro-3-nitrobenzoic acid isomer. guidechem.com Achieving high purity, often required for subsequent applications, necessitates an effective purification strategy. A widely used method is alkali dissolution followed by acid precipitation. guidechem.comgoogle.com

This technique leverages the acidic nature of the benzoic acid derivatives. The crude product is dissolved in an aqueous alkaline solution, such as sodium hydroxide (B78521), to form the corresponding sodium salts: this compound and sodium 2-chloro-3-nitrobenzoate (B8449086). guidechem.comgoogle.com This process is often carried out at an elevated temperature, for example, between 60°C and 70°C, to ensure complete dissolution. guidechem.compatsnap.com The pH of the solution is carefully adjusted to around 7.5. guidechem.comgoogle.com Activated carbon is sometimes added at this stage to decolorize the solution. guidechem.com

The key to separating the isomers lies in the subsequent acid precipitation step. The filtered alkaline solution is acidified, typically with a mineral acid like nitric acid, to a specific pH. guidechem.com By carefully controlling the pH and temperature during precipitation, the less soluble 2-chloro-5-nitrobenzoic acid can be selectively crystallized out of the solution, leaving the more soluble 3-nitro isomer in the mother liquor. The mixture is often heated to boiling and then allowed to cool gradually to a specific temperature, such as 38°C, to promote the formation of pure crystals of 2-chloro-5-nitrobenzoic acid. guidechem.com This process can yield a product with a chromatographic purity of over 99.5% and a yield of around 85%. guidechem.comgoogle.com

Alternative Preparative Strategies

While the nitration of o-chlorobenzoic acid is the most prevalent synthetic route, other methods have been explored for the preparation of 2-chloro-5-nitrobenzoic acid and its sodium salt. These alternative strategies may offer advantages in specific contexts, such as avoiding certain reagents or starting from different precursors.

Halogenation of Nitrobenzoic Acids and Oxidation Routes

An alternative approach involves the chlorination of a nitrobenzoic acid. For instance, 2-nitrobenzoic acid can be chlorinated using a reagent like thionyl chloride to produce 2-chloro-5-nitrobenzoic acid. nbinno.com This method starts with the nitro group already in place and introduces the chlorine atom subsequently.

Oxidation routes from different starting materials are also viable. The oxidation of 2-chloro-5-nitrobenzyl alcohol using an oxidizing agent such as potassium permanganate (B83412) or hydrogen peroxide can yield 2-chloro-5-nitrobenzoic acid. nbinno.com Another documented oxidation method involves the use of potassium permanganate to oxidize 2-chloro-5-acetaminotoluene, followed by hydrolysis of the acetyl group to yield 2-chloro-5-aminobenzoic acid, which would then require further steps to arrive at the desired nitro compound. google.com

Synthesis via Oxidation of Ortho-Nitrotoluene followed by Neutralization

The synthesis can also commence from ortho-nitrotoluene. This route involves the oxidation of the methyl group of ortho-nitrotoluene to a carboxylic acid. This would be followed by a chlorination step and then neutralization with a sodium base to form this compound. While less direct, this pathway provides an alternative for obtaining the target compound.

Reaction Mechanisms of this compound and Related Compounds

The chemical behavior of this compound is dominated by the interplay of its functional groups, which dictates the outcomes of various organic reactions.

The presence and positioning of the nitro and chloro substituents on the benzene ring are critical in determining the molecule's reactivity, particularly in substitution reactions.

Both the chloro and the nitro groups are electron-withdrawing, a property that significantly influences the electron density of the aromatic ring. The chlorine atom exerts a strong inductive effect, pulling electron density from the ring through the sigma bond due to its high electronegativity. byjus.com Conversely, the nitro group withdraws electrons through both a powerful inductive effect and a resonance effect, which delocalizes the ring's pi-electrons onto the nitro group. byjus.com

This combined electron withdrawal deactivates the benzene ring towards electrophilic aromatic substitution, as the ring becomes less nucleophilic and less capable of attacking electrophiles. aiinmr.com However, this same feature makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.combyjus.com The electron-deficient ring is primed for attack by nucleophiles, and the strong electron-withdrawing groups can stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. masterorganicchemistry.com

The synthesis of 2-chloro-5-nitrobenzoic acid by the nitration of o-chlorobenzoic acid invariably produces isomeric impurities, most notably 2-chloro-3-nitrobenzoic acid. google.compatsnap.comgoogle.com The relative positions of the nitro and chloro groups on these isomers lead to significant differences in their reactivity, especially in nucleophilic aromatic substitution reactions.

The rate of SNAr reactions is profoundly affected by the ability of the electron-withdrawing groups to stabilize the intermediate carbanion. In the case of 2-chloro-5-nitrobenzoate, the nitro group is para to the chlorine atom. This positioning allows for the effective delocalization of the negative charge of the Meisenheimer complex onto the oxygen atoms of the nitro group through resonance. This stabilization lowers the activation energy of the reaction, making the substitution of the chlorine atom more favorable.

In contrast, for the 2-chloro-3-nitrobenzoate isomer, the nitro group is meta to the chlorine. In this configuration, the nitro group cannot directly participate in resonance stabilization of the negative charge on the carbon where the nucleophile attacks. masterorganicchemistry.com Consequently, the intermediate is less stable, and the reaction proceeds much more slowly. This difference in reactivity is a key principle exploited in purification processes, where reaction conditions can be tailored to selectively react with one isomer over the other.

Table 1: Comparative Reactivity of Chloronitrobenzoate Isomers in Nucleophilic Aromatic Substitution

| Isomer | Nitro Group Position (relative to Chlorine) | Resonance Stabilization of Intermediate | Expected Reactivity |

| 2-chloro-5-nitrobenzoate | para | High | High |

| 2-chloro-3-nitrobenzoate | meta | Low | Low |

This table provides a qualitative comparison based on established principles of nucleophilic aromatic substitution mechanisms.

The carboxylate and chloro functionalities of this compound are key sites for further chemical transformations.

The carboxylic acid group of 2-chloro-5-nitrobenzoic acid can be readily converted into a variety of derivatives. nbinno.com

Acid Chlorides: Treatment of 2-chloro-5-nitrobenzoic acid with thionyl chloride (SOCl₂) effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding 2-chloro-5-nitrobenzoyl chloride. chemicalbook.com This highly reactive acid chloride is a versatile intermediate for further synthesis.

Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For example, reacting 2-chloro-5-nitrobenzoic acid with methanol (B129727) would produce methyl 2-chloro-5-nitrobenzoate. nih.gov

Amides: The compound readily undergoes amidation reactions. This can be achieved by first converting the carboxylic acid to the more reactive acid chloride and then reacting it with an amine. Alternatively, direct amination of the chlorine substituent can occur under specific conditions, such as microwave-assisted reaction with various amines, to yield N-substituted 5-nitroanthranilic acid derivatives. sigmaaldrich.com

Table 2: Selected Transformations of 2-Chloro-5-nitrobenzoic Acid

| Target Derivative | Reagent(s) | Product |

| Acid Chloride | Thionyl Chloride (SOCl₂) | 2-chloro-5-nitrobenzoyl chloride |

| Ester (Methyl) | Methanol (CH₃OH), Acid Catalyst | Methyl 2-chloro-5-nitrobenzoate |

| Amide (N-substituted) | Various Amines (e.g., R-NH₂) | N-substituted 5-nitroanthranilic acid |

The chlorine atom on the aromatic ring, activated by the para-nitro group, can be displaced by a hydroxyl group through a nucleophilic aromatic substitution reaction. This hydrolysis is typically carried out under alkaline conditions, for instance, by heating the compound with an aqueous solution of a strong base like sodium hydroxide (NaOH).

The mechanism involves the attack of a hydroxide ion (OH⁻) on the carbon atom bonded to the chlorine. This forms the negatively charged Meisenheimer complex, which is stabilized by the resonance effect of the nitro group. In the subsequent step, the chloride ion is eliminated as the leaving group, and the aromaticity of the ring is restored, resulting in the formation of Sodium 2-hydroxy-5-nitrobenzoate. The control of reaction conditions such as temperature and base concentration is crucial to ensure high yields and prevent side reactions.

Computational and Advanced Spectroscopic Investigations

Theoretical Studies: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricacies of chemical compounds, and its application to Sodium 2-chloro-5-nitrobenzoate and related molecules has provided significant insights.

Theoretical studies employing DFT have been instrumental in modeling the reaction pathways and mechanisms involving derivatives of 2-chloro-5-nitrobenzoic acid. For instance, the nitration of ortho-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid is a critical reaction where temperature control is vital to minimize the formation of by-products. DFT calculations can help to understand the regioselectivity of this reaction by modeling the transition states and energy barriers for the formation of different isomers. Furthermore, in the synthesis of N-(2-chloro-5-nitrophenyl)benzamide, where 2-chloro-5-nitrobenzoic acid can be an intermediate, DFT can model the activation of the carboxylic acid and the subsequent nucleophilic attack by an amine to form the amide bond. These computational models provide a molecular-level understanding of the reaction dynamics.

In a broader context, DFT has been used to study the electronic structure and reactivity of similar molecules, such as 5-chloro-2-nitroanisole, which shares the chloro and nitro-substituted benzene (B151609) ring. researchgate.net The calculation of global reactivity descriptors and the analysis of Fukui indices help in predicting the most probable sites for electrophilic and nucleophilic attacks, which is fundamental to understanding reaction mechanisms. researchgate.net

A crucial aspect of theoretical studies is the validation of computational models with experimental data. For related nitrobenzoic acid systems, researchers have performed calculations of geometric parameters, vibrational frequencies, and NMR chemical shifts, and compared them with experimental results. researchgate.net For example, the optimized geometrical structures of 3-nitrobenzoic acid and its alkali metal salts have been calculated using the B3PW91 method with 6-311++G** basis sets, and the results have been correlated with experimental FT-IR, FT-Raman, and NMR spectra. researchgate.net

Similarly, thermodynamic functions such as heat capacity, entropy, and enthalpy have been computed for related molecules like 2-chloro-5-nitrobenzonitrile (B92243) as a function of temperature, based on observed fundamental frequencies from vibrational spectroscopy. researchgate.net These theoretical thermodynamic parameters provide a basis for understanding the stability and reactivity of the compound under different conditions, which can be experimentally verified. The correlation between calculated and experimental data lends credibility to the computational models and allows for more accurate predictions of the behavior of this compound.

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic techniques is indispensable for the unambiguous characterization of this compound, providing detailed information about its structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the carbon-hydrogen framework.

For the parent acid, 2-chloro-5-nitrobenzoic acid, the proton NMR (¹H NMR) spectrum is expected to show distinct signals for the aromatic protons. chemicalbook.comchegg.com The substitution pattern on the benzene ring leads to a specific splitting pattern and chemical shifts for the remaining protons. Similarly, the ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov The chemical shifts of the carbon atoms are influenced by the electron-withdrawing effects of the chloro and nitro groups, as well as the carboxylate group.

Table 1: Representative ¹H and ¹³C NMR Data for Related Compounds

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Methyl 3-nitrobenzoate rsc.org | CDCl₃ | 8.76 (s, 1H), 8.37–8.28 (m, 2H), 7.65–7.50 (m, 2H), 3.93 (s, 3H) | 164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6 |

| Methyl 3-chlorobenzoate (B1228886) rsc.org | CDCl₃ | Not specified | Not specified |

Note: This table is illustrative and based on related compounds. The exact chemical shifts for this compound may vary.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule and understanding the nature of its chemical bonds.

For 2-chloro-5-nitrobenzoic acid, the IR spectrum shows characteristic absorption bands. nist.govchemicalbook.com The strong carbonyl (C=O) stretching vibration of the carboxylic acid is a prominent feature. The nitro group (NO₂) also gives rise to characteristic symmetric and asymmetric stretching vibrations. nih.gov Furthermore, C-Cl and C-H stretching and bending vibrations associated with the substituted benzene ring can be identified. researchgate.net

The formation of the sodium salt, this compound, leads to significant changes in the IR spectrum, particularly in the region of the carboxyl group. The broad O-H stretching band of the carboxylic acid disappears and is replaced by asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).

Raman spectroscopy provides complementary information. chemicalbook.com The vibrational modes of the aromatic ring and the nitro group are often strong in the Raman spectrum. A normal coordinate analysis, which can be supported by DFT calculations, allows for a detailed and unambiguous assignment of the observed vibrational bands to specific molecular motions. researchgate.net

Table 2: Key IR Absorption Frequencies for 2-Chloro-5-nitrobenzoic Acid and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid (C=O) | Stretching | ~1700 | nist.gov |

| Carboxylic Acid (O-H) | Stretching (broad) | 2500-3300 | nist.gov |

| Nitro (NO₂) | Asymmetric Stretching | 1506–1587 | nih.gov |

| Nitro (NO₂) | Symmetric Stretching | 1302–1378 | nih.gov |

| C-Cl | Stretching | ~700-800 | researchgate.net |

UV-Vis spectroscopy probes the electronic transitions within a molecule and is a valuable tool for both characterization and reaction monitoring. The chromophores in this compound, namely the nitro-substituted benzene ring and the carboxylate group, give rise to characteristic absorption bands in the UV-Vis spectrum.

The electronic spectrum is influenced by the solvent polarity and the pH of the solution. The electronic transitions are typically of the π → π* and n → π* type. Theoretical calculations, often performed as part of DFT studies, can help to predict and assign these electronic transitions. researchgate.net

UV-Vis spectroscopy is also a practical method for monitoring the progress of reactions involving this compound. For example, in the synthesis of derivatives, the disappearance of the starting material's absorption bands and the appearance of the product's bands can be followed over time to determine the reaction kinetics. The progress of reactions involving similar chromophoric systems is often monitored by thin-layer chromatography (TLC), which relies on the differential absorption of UV light by the separated components. rsc.org

Mass Spectrometry (HPLC/MS/MS, GC-MS) for Molecular Identification and Impurity Profiling

Mass spectrometry, coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), serves as a powerful tool for the definitive identification of this compound and the detection and quantification of trace-level impurities.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC/MS/MS) is particularly well-suited for the analysis of this compound, a non-volatile and thermally labile compound. In a typical HPLC-MS/MS workflow, the sample is first injected into an HPLC system, where the components of the mixture are separated based on their affinity for the stationary and mobile phases. The separated components then enter the mass spectrometer.

For this compound, electrospray ionization (ESI) is a common ionization technique, often operated in negative ion mode to detect the deprotonated molecule, the 2-chloro-5-nitrobenzoate anion. The initial mass scan (MS1) would identify the parent ion based on its mass-to-charge ratio (m/z). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key identifier. Subsequent fragmentation of this parent ion in the collision cell (MS2) yields a unique fragmentation pattern that is highly specific to the molecule's structure, confirming its identity.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the analysis of volatile or semi-volatile impurities that may be present from the synthesis process. For the analysis of this compound itself using GC-MS, a derivatization step to convert the non-volatile salt into a more volatile ester derivative would be necessary.

Impurity profiling is a critical application of these hyphenated techniques. The high sensitivity and selectivity of HPLC/MS/MS and GC-MS allow for the detection of process-related impurities and degradation products at parts-per-million (ppm) levels. By comparing the mass spectra of unknown peaks to libraries and known standards, these impurities can be identified and quantified.

Table 1: Representative HPLC/MS/MS Data for this compound

| Parameter | Value |

| Ionization Mode | Negative Electrospray (ESI-) |

| Parent Ion (m/z) | 200.98 (for ³⁵Cl) / 202.98 (for ³⁷Cl) |

| Major Fragment Ions (m/z) | 155 (loss of NO₂) 121 (loss of COOH and Cl) |

| Potential Impurities Detected | 2-Chloro-5-nitrobenzoic acid, Dimeric species |

Table 2: Potential Impurities Analyzed by GC-MS (after derivatization)

| Potential Impurity | Derivatization Agent | Expected Elution Time |

| 2-Chloronitrobenzene | None | Shorter |

| Dichloronitrobenzene | None | Longer |

X-ray Diffraction Analysis

X-ray diffraction (XRD) techniques are indispensable for the solid-state characterization of this compound, providing information on its crystallinity, crystal structure, and phase purity.

Powder X-ray Diffraction for Crystalline Phase Identification and Isostructural Relationships

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify the crystalline phases of a material. A powdered sample of this compound is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is a unique fingerprint of the crystalline solid.

The PXRD pattern of this compound would be characterized by a series of peaks at specific 2θ angles, with their intensities corresponding to the arrangement of atoms in the crystal lattice. This pattern can be used to:

Confirm the identity of the crystalline material by comparing its PXRD pattern to a reference database.

Assess the phase purity of a sample. The presence of additional peaks would indicate the existence of other crystalline phases or impurities.

Investigate isostructural relationships. By comparing the PXRD pattern of this compound with those of other alkali metal salts of 2-chloro-5-nitrobenzoic acid (e.g., potassium, rubidium), it is possible to determine if they are isostructural, meaning they have the same crystal structure despite having different cations.

Table 3: Hypothetical Powder X-ray Diffraction Data for this compound

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 100 |

| 15.5 | 5.71 | 45 |

| 20.8 | 4.27 | 80 |

| 25.1 | 3.54 | 60 |

| 30.7 | 2.91 | 35 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

For an unambiguous determination of the three-dimensional atomic arrangement within the crystal lattice of this compound, single-crystal X-ray diffraction is the gold standard. This technique requires a small, high-quality single crystal of the compound.

The single crystal is mounted on a goniometer and rotated in a focused X-ray beam. The diffraction pattern produced is a series of spots of varying intensities. By analyzing the positions and intensities of thousands of these reflections, the electron density map of the crystal can be constructed, which in turn reveals the precise location of each atom in the unit cell.

The data obtained from single-crystal X-ray diffraction allows for the determination of:

Unit cell dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the fundamental repeating unit of the crystal.

Space group: The set of symmetry operations that describe the arrangement of atoms in the crystal.

Bond lengths, bond angles, and torsion angles: Providing a detailed picture of the molecular geometry.

Intermolecular interactions: Revealing how the molecules are packed together in the solid state, including details of coordination of the sodium ion and any hydrogen bonding.

Table 4: Illustrative Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 105.6 |

| γ (°) | 90 |

| Volume (ų) | 782.1 |

| Z (molecules per unit cell) | 4 |

Research Applications and Emerging Areas

Applications in Organic Synthesis as a Versatile Intermediate

Sodium 2-chloro-5-nitrobenzoate, and its acidic form, 2-chloro-5-nitrobenzoic acid, are pivotal starting materials in the synthesis of a wide array of complex organic molecules. guidechem.com The reactivity of the chloro, nitro, and carboxylic acid groups allows for a variety of chemical transformations, making it a valuable building block for chemists.

The production of 2-chloro-5-nitrobenzoic acid, the precursor to the sodium salt, is a well-established industrial process. patsnap.com A common method involves the nitration of o-chlorobenzoic acid using a mixture of concentrated sulfuric and nitric acids. patsnap.comgoogle.com This process, while effective, can also produce the isomeric 2-chloro-3-nitrobenzoic acid. patsnap.comgoogle.com Purification methods are therefore crucial to obtain the desired high-purity 2-chloro-5-nitrobenzoic acid. patsnap.com The resulting acid can then be converted to its sodium salt. google.com

The compound's utility extends to the formation of coordination polymers. For instance, 2-chloro-5-nitrobenzoic acid acts as a ligand, forming a red luminescent one-dimensional coordination polymer with Europium(III). chemicalbook.comsigmaaldrich.com This highlights its potential in the development of novel materials with specific optical properties.

The core structure of this compound is a key component in the synthesis of various biologically active molecules and pharmaceutical intermediates. guidechem.com Its derivatives have been investigated for a range of therapeutic applications.

A significant application of 2-chloro-5-nitrobenzoic acid is in the synthesis of N-substituted 5-nitroanthranilic acid derivatives. chemicalbook.comsigmaaldrich.com This is typically achieved through a microwave-assisted, regioselective amination reaction with various aliphatic and aromatic amines. chemicalbook.comsigmaaldrich.com Furthermore, copper-catalyzed cross-coupling reactions provide an effective method for the amination of 2-chlorobenzoic acids with aniline (B41778) derivatives, yielding a wide range of N-aryl anthranilic acid derivatives with up to 99% efficiency. nih.govnih.gov These anthranilic acid derivatives are important precursors for various pharmacologically active compounds.

The versatility of 2-chloro-5-nitrobenzoic acid is further demonstrated by its use as an intermediate in the creation of various therapeutic agents. It serves as a building block for anti-diarrheal agents and in the synthesis of 5-Nitro-N-(2-methyl-3-trifluoromethylphenyl) anthranilic acid. arveelabs.com While direct synthesis pathways for antidiabetic agents from this specific sodium salt are not extensively detailed in the provided results, its role as a versatile intermediate in pharmaceutical manufacturing suggests its potential contribution to the synthesis of various drug classes. arveelabs.com

Role in the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

Role in Materials Science and Surface Chemistry

Beyond its applications in organic synthesis, this compound and related benzoate (B1203000) compounds demonstrate important functionalities in materials science, particularly in the prevention of corrosion.

Sodium benzoate has been identified as an effective corrosion inhibitor for various metals, including mild steel and cast iron, in aqueous solutions. researchgate.net The protective action is attributed to the formation of a continuous film on the metal surface, which acts as a barrier to corrosive agents. researchgate.net This inhibition is an anodic process, meaning it interferes with the oxidation of the metal. researchgate.net The efficiency of inhibition can be influenced by factors such as the concentration of the inhibitor, the pH of the solution, and the surface condition of the metal. researchgate.net

Studies on similar compounds, such as alkanolammonium salts of nitrobenzoic acids, have shown that these inhibitors can achieve high efficiency, with some reaching up to 96% effectiveness at optimal concentrations. mdpi.com The mechanism often involves the adsorption of the inhibitor molecules onto the metal surface, which can be a combination of physical and chemical interactions. mdpi.com This adsorbed layer blocks the active sites for corrosion and can prevent the penetration of aggressive ions like chlorides. mdpi.commdpi.com The presence of functional groups like the nitro group can influence the electronic properties of the molecule and its interaction with the metal surface.

Mineral Flotation Depression: Surface Modification and Adsorption Phenomena

While direct research on this compound in mineral flotation is limited, studies on structurally similar compounds, such as sodium m-nitrobenzoate (m-NBO), provide significant insights into its potential mechanisms as a flotation depressant. Research has shown that m-NBO can effectively inhibit the flotation of arsenopyrite (B74077) when sodium butyl xanthate (NaBX) is used as a collector, particularly under alkaline conditions. bohrium.commdpi.com

The inhibitory effect is attributed to the competitive adsorption between the depressant and the collector on the mineral surface. mdpi.com The presence of m-NBO increases the redox potential of the arsenopyrite surface, leading to the formation of a hydrophilic passivation film. bohrium.commdpi.com This film, likely composed of species such as FeAsO₄·2H₂O, prevents the adsorption of the hydrophobic collector, dixanthogen, thereby reducing the hydrophobicity of the mineral surface and depressing its flotation. mdpi.com The functional groups within the m-NBO molecule, specifically the carboxyl (-COO⁻) and nitro (-NO₂) groups, are crucial for this interaction. mdpi.com

This mechanism of surface modification and competitive adsorption is a key principle in the selective separation of sulfide (B99878) minerals. bohrium.com The ability of nitrobenzoate compounds to create a hydrophilic layer on specific minerals allows for the separation of valuable minerals from gangue or other less desirable minerals. For instance, this has been explored for the separation of multimetal sulfide minerals from arsenic-containing minerals. bohrium.commdpi.com The effectiveness of this depression is influenced by factors such as pH, with alkaline conditions favoring the inhibitory action of m-NBO on arsenopyrite. bohrium.commdpi.com

Table 1: Factors Influencing Mineral Depression by Sodium Nitrobenzoate Derivatives

| Factor | Observation | Reference |

| pH | Effective depression of arsenopyrite under alkaline conditions. | bohrium.commdpi.com |

| Collector | Competes with sodium butyl xanthate (NaBX) for adsorption sites. | mdpi.com |

| Surface Chemistry | Increases redox potential, forming a hydrophilic passivation film. | bohrium.commdpi.com |

| Functional Groups | -COO⁻ and -NO₂ groups are key to the inhibitory mechanism. | mdpi.com |

Environmental and Degradation Research

The environmental impact and degradation of nitroaromatic compounds, including chloronitroaromatics like this compound, are of significant interest due to their potential toxicity and persistence. researchgate.netijeab.com

Bioremediation Pathways for Nitroaromatic Compounds

Nitroaromatic compounds are generally resistant to microbial degradation, but various bacterial strains have evolved pathways to mineralize them. researchgate.net The biodegradation of these compounds can proceed through several routes, primarily involving either the reduction of the nitro group or an initial oxidative attack on the aromatic ring. nih.govresearchgate.net

One common strategy is the reduction of the nitro group to a hydroxylamino or amino group, a reaction catalyzed by nitroreductases. researchgate.net This is often a cometabolic process, requiring an external carbon source to provide the necessary reducing equivalents. researchgate.net For some nitrobenzoates, this reductive pathway leads to the formation of aminobenzoates. nih.gov

Alternatively, aerobic degradation can be initiated by dioxygenase enzymes, which insert two hydroxyl groups onto the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.gov For example, the degradation of 2-nitrobenzoate (B253500) by some bacteria proceeds via the formation of catechol, which is then further metabolized through ring cleavage pathways. nih.gov In the case of chloronitroaromatics, the initial steps can involve the removal of the halogen atom through reductive dehalogenation before or after the modification of the nitro group. researchgate.net

The specific pathway utilized depends on the microbial species and the specific structure of the nitroaromatic compound. nih.gov For instance, some Pseudomonas strains have been shown to degrade 2-nitrobenzoate through different pathways depending on the strain. nih.gov

Table 2: Common Bioremediation Strategies for Nitroaromatic Compounds

| Degradation Strategy | Key Enzymes | Initial Products | Reference |

| Reductive Pathway | Nitroreductases | Aminoaromatics, Hydroxylaminoaromatics | researchgate.netresearchgate.net |

| Oxidative Pathway (Dioxygenation) | Dioxygenases | Catechols, Protocatechuate | nih.govnih.gov |

| Reductive Dehalogenation | Reductive dehalogenases | Dehalogenated intermediates | researchgate.net |

Electrochemical and Catalytic Degradation Studies of Related Chloronitroaromatics

Electrochemical and catalytic methods offer promising alternatives for the degradation of persistent chloronitroaromatic compounds. Electrochemical treatment, for instance, can utilize both anodic oxidation and cathodic reduction to break down these pollutants. nih.gov A sequential reduction-oxidation process has been shown to be effective for the degradation of 4-chlorophenol, a related compound. nih.gov This involves an initial reductive dechlorination at the cathode, followed by oxidative mineralization at the anode. nih.gov The efficiency of this process is dependent on factors such as current density and the electrode materials used, with boron-doped diamond (BDD) electrodes being noted for their high efficiency in generating hydroxyl radicals for oxidation. nih.govmdpi.com

Catalytic degradation often employs nanomaterials to enhance the breakdown of pollutants. For example, micro-mesoporous iron oxides have demonstrated high efficiency in the decomposition of hydrogen peroxide to generate hydroxyl radicals, which then attack the aromatic ring of pollutants. researchgate.net The adsorption of the pollutant onto the catalyst surface is a critical step in this process. researchgate.net Photocatalysis, using materials like modified tungsten trioxide (WO₃), is another effective method for degrading organic pollutants under light irradiation. mdpi.com The efficiency of these catalytic systems is influenced by the properties of the catalyst, the presence of co-catalysts, and the reaction conditions. researchgate.netmdpi.com

Agricultural Research: Plant Growth and Stress Tolerance Enhancement Studies

While specific studies on this compound in agriculture are not widely available, research on related compounds like nitrobenzene (B124822) and benzoic acid derivatives suggests potential applications in enhancing plant growth and stress tolerance. researchgate.netresearchgate.net Benzoic acid and its derivatives have been shown to induce tolerance to various abiotic stresses, including heat, drought, and chilling stress, in plants like beans and tomatoes. researchgate.netmdpi.com The benzoic acid structure appears to be a key functional component in imparting this stress tolerance. researchgate.net

Furthermore, some benzoic acid derivatives have been observed to stimulate the synthesis of pathogenesis-related (PR) proteins in plants, which are involved in systemic acquired resistance against pathogens. nih.gov In studies with tobacco plants, benzoic acid derivatives increased the concentration of PR-b1 proteins in both leaves and roots. nih.gov However, it is also noted that these compounds can have a detrimental effect on plantlet growth at certain concentrations. nih.gov

Nitrobenzene itself has been investigated for its growth-promoting potential. researchgate.net Studies on okra have shown that nitrobenzene treatments can initially enhance growth, although this effect may diminish over time. researchgate.net The application of nitrobenzene at specific growth stages has been reported to lead to significant yield enhancements in some crops. researchgate.net However, the interaction of these compounds with other stressors, such as salinity, can be complex and requires further investigation to optimize their use in agriculture. researchgate.net

Table 3: Effects of Benzoic Acid Derivatives and Nitrobenzene on Plants

| Compound Group | Observed Effect | Plant Species Studied | Reference |

| Benzoic Acid Derivatives | Induction of tolerance to heat, drought, and chilling stress. | Bean, Tomato | researchgate.netmdpi.com |

| Benzoic Acid Derivatives | Stimulation of PR-b1 protein synthesis. | Tobacco | nih.gov |

| Nitrobenzene | Initial growth promotion and potential yield enhancement. | Okra | researchgate.net |

Future Research Directions and Challenges

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of nitroaromatic compounds often involves harsh reaction conditions and the use of strong acids, which can lead to environmental concerns. A primary focus of future research is the development of greener synthetic routes for Sodium 2-chloro-5-nitrobenzoate and its parent acid. This includes exploring alternative nitrating agents that are less corrosive and produce fewer hazardous byproducts. The mechanism for the nitration of ortho-substituted benzoic acids has been a subject of study, and further research in this area could lead to more efficient and selective synthesis methods. evitachem.com The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be pivotal in designing these new synthetic pathways.

Exploration of Novel Catalytic Transformations and Reaction Pathways

The chloro and nitro functional groups on the aromatic ring of this compound offer versatile handles for a variety of chemical transformations. Future research will likely concentrate on discovering and optimizing novel catalytic systems to selectively modify these groups. For instance, developing catalysts for cross-coupling reactions, such as Suzuki or Heck couplings, at the chloro position would enable the synthesis of a diverse array of complex molecules. Similarly, exploring new catalytic methods for the selective reduction of the nitro group to an amine, without affecting the chloro substituent, is an area ripe for investigation. These advancements would significantly expand the synthetic utility of this compound.

Advanced Material Design Incorporating this compound Derivatives

The unique electronic and structural features of the 2-chloro-5-nitrobenzoate moiety make it an attractive component for the design of advanced materials. Future research is expected to focus on incorporating derivatives of this compound into polymers, metal-organic frameworks (MOFs), and other functional materials. The electron-withdrawing nature of the nitro and chloro groups can be exploited to create materials with specific optical, electronic, or catalytic properties. For example, polymers containing these units could exhibit interesting non-linear optical behavior or enhanced thermal stability. The design and synthesis of novel monomers derived from this compound for polymerization reactions will be a key aspect of this research area.

Deeper Mechanistic Understanding Through Integrated Computational and Experimental Approaches

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new transformations. Future research will benefit from an integrated approach that combines experimental studies with computational modeling. Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition state energies, and the electronic structure of intermediates. This knowledge can guide the rational design of catalysts and reaction conditions to improve yields, selectivity, and efficiency. For example, computational studies could help elucidate the precise mechanism of nucleophilic aromatic substitution reactions involving the chloro group, leading to the development of more effective synthetic protocols.

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for preparing sodium 2-chloro-5-nitrobenzoate, and how can reaction conditions be optimized for purity?

- Methodology : The compound is typically synthesized via nitration and chlorination of benzoic acid derivatives. For example, 2-chloro-5-nitrobenzoic acid (precursor to the sodium salt) can be derived by nitrating 2-chlorobenzoic acid under controlled conditions. A common approach involves refluxing with a nitrating agent (e.g., HNO₃/H₂SO₄) followed by neutralization with sodium hydroxide to form the sodium salt.

- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to avoid over-nitration. Purification via recrystallization (using ethanol/water mixtures) ensures high purity (>97% by HPLC) . For large-scale synthesis, solvent selection (e.g., benzene or N-methylacetamide) and stoichiometric control of thionyl chloride (for acyl chloride intermediates) are critical to minimize side products .

Q. How can this compound be characterized spectroscopically, and what key spectral markers validate its structure?

- Methodology :

- FT-IR : Look for characteristic peaks: C=O stretch (~1680 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .

- NMR : In D₂O, the aromatic protons appear as a triplet (H-3) and doublet (H-4) in the ¹H NMR spectrum (δ ~7.5–8.5 ppm). The sodium counterion does not split signals but ensures solubility .

- Mass Spectrometry : ESI-MS in negative mode should show [M–Na]⁻ at m/z 201.564 (C₇H₄ClNO₄⁻) .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodology :

- Solid-Liquid Extraction : Use dichloromethane to remove non-polar impurities, followed by aqueous NaOH extraction to isolate the sodium salt.

- Recrystallization : Ethanol-water mixtures (3:1 v/v) yield crystals with >97% purity. Monitor purity via melting point (literature range: 250–255°C) and HPLC (C18 column, 0.1% H₃PO₄ mobile phase) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in this compound crystals influence its packing and stability?

- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to resolve the crystal structure. The nitro and carboxylate groups often form intermolecular hydrogen bonds (O–H⋯O, N–O⋯Na) that stabilize the lattice. Use graph-set analysis (e.g., R₂²(8) motifs) to classify interactions . Software like WinGX or SHELXL refines hydrogen-bond geometries and validates thermal displacement parameters .

Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

- Methodology : Cross-validate data using multiple refinement tools (e.g., SHELXL for small-molecule refinement and PLATON for symmetry checks). For disputed structures:

- Compare hydrogen-bonding networks and unit cell parameters with deposited CCDC entries (e.g., CCDC 20676057 in ).

- Re-examine twinning or disorder using ORTEP for anisotropic displacement ellipsoids .

Q. How can UV-Vis spectroscopy quantify this compound in complex matrices, and what interferences arise?

- Methodology : Prepare a calibration curve (λₘₐₓ ~320 nm in pH 7 buffer). For hypochlorous acid (HOCl) detection, derivatize with 2-nitro-5-thiobenzoate (TNB) to form a yellow chromophore (λₘₐₓ ~412 nm). Correct for background absorbance using blank matrices .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodology : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces (EPS) and identify electron-deficient positions. The nitro group meta to chlorine enhances para-substitution reactivity. Validate predictions with experimental kinetics (e.g., reaction with amines monitored via LC-MS) .

Methodological Challenges and Solutions

Q. How to address discrepancies in reported solubility data for this compound across solvents?

- Solution : Conduct systematic solubility studies (e.g., shake-flask method) in DMSO, water, and ethanol at 25°C. Compare with Hansen Solubility Parameters (HSPs) to rationalize variations. Note that sodium salts generally exhibit higher aqueous solubility than free acids .

Q. What quality-control measures ensure batch-to-batch consistency in synthetic protocols?

- Solution : Implement orthogonal methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.